molecular formula C26H26N2O2 B242397 1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione

1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione

Cat. No.: B242397
M. Wt: 398.5 g/mol
InChI Key: KLXNLAXZGPISLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, commonly known as TAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAP is a highly selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

TAP works by binding to the active site of 1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, which prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to an increase in insulin signaling and glucose uptake, which can improve glucose metabolism and reduce insulin resistance. TAP has also been shown to have anti-cancer properties by inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAP has been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes and obesity. TAP has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. However, the long-term effects of TAP on human health are not yet known.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAP is its high selectivity for 1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, which makes it an attractive target for scientific research. However, the synthesis of TAP is a complex process that requires expertise in organic chemistry. In addition, the long-term effects of TAP on human health are not yet known, which makes it difficult to assess its potential for clinical applications.

Future Directions

There are several future directions for research on TAP. One area of research is to investigate the potential of TAP as a treatment for type 2 diabetes and obesity. Another area of research is to investigate the anti-cancer properties of TAP and its potential as a cancer treatment. In addition, further research is needed to assess the long-term effects of TAP on human health and its potential for clinical applications.
Conclusion:
In conclusion, TAP is a chemical compound that has been extensively studied for its potential applications in scientific research. TAP is a highly selective inhibitor of 1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, which makes it an attractive target for the treatment of type 2 diabetes, obesity, and cancer. However, the long-term effects of TAP on human health are not yet known, which makes it difficult to assess its potential for clinical applications. Further research is needed to investigate the potential of TAP and its future directions in scientific research.

Synthesis Methods

The synthesis of TAP involves the reaction of 3,4-dimethylbenzaldehyde, phenylhydrazine, and dimethylmalonate in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to yield TAP. The synthesis of TAP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TAP has been extensively studied for its potential applications in scientific research. TAP has been shown to be a highly selective inhibitor of 1,4-Bis(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, which makes it an attractive target for the treatment of type 2 diabetes and obesity. TAP has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

1,4-bis(3,4-dimethylphenyl)-3-phenylpiperazine-2,5-dione

InChI

InChI=1S/C26H26N2O2/c1-17-10-12-22(14-19(17)3)27-16-24(29)28(23-13-11-18(2)20(4)15-23)25(26(27)30)21-8-6-5-7-9-21/h5-15,25H,16H2,1-4H3

InChI Key

KLXNLAXZGPISLR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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